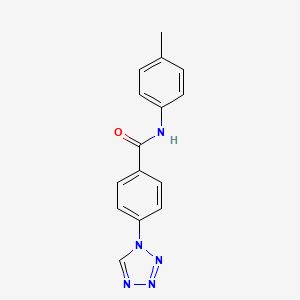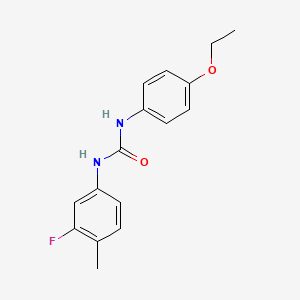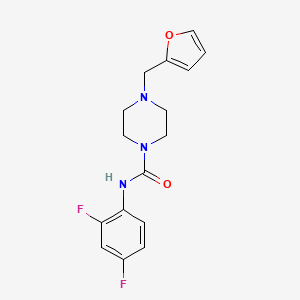
N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-difluoronitrobenzene and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the amine group on the piperazine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione under the influence of strong oxidizing agents.
Reduction: The nitro group on the difluorophenyl ring can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furan-2,3-dione.
Reduction: 2,4-difluoroaniline.
Substitution: Various substituted difluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a piperazine ring.
N-(2,4-difluorophenyl)-4-(thiophen-2-ylmethyl)piperazine-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c17-12-3-4-15(14(18)10-12)19-16(22)21-7-5-20(6-8-21)11-13-2-1-9-23-13/h1-4,9-10H,5-8,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIXOZCNJFDRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxyphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)
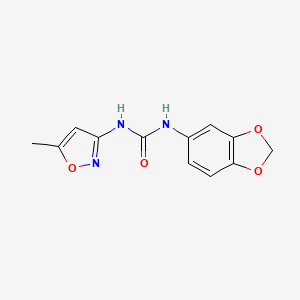
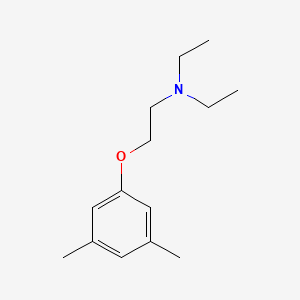
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
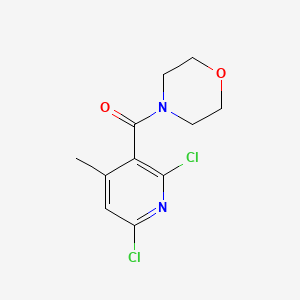
![4-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)
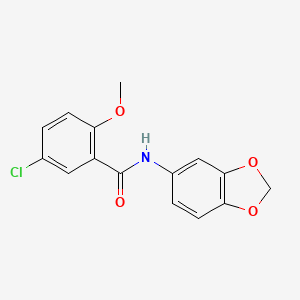
![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)
